molecular formula C34H62Sn B12527948 Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane CAS No. 820964-77-0

Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane

Cat. No.: B12527948
CAS No.: 820964-77-0
M. Wt: 589.6 g/mol
InChI Key: UXYWHBMQPVNOBB-UHFFFAOYSA-N
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Description

Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane is an organotin compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tin atom bonded to a phenyl group substituted with heptyl and non-1-en-2-yl groups, along with three butyl groups attached to the tin atom.

Preparation Methods

The synthesis of Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane typically involves the reaction of a suitable stannane precursor with the corresponding substituted phenyl compound. One common method involves the use of tributyltin hydride and a halogenated phenyl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired organotin compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form organotin oxides or other oxidized derivatives.

    Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.

    Substitution: The butyl groups attached to the tin atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can be used in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides or organometallic reagents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane has several scientific research applications, including:

Mechanism of Action

The mechanism by which Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane exerts its effects depends on the specific reaction or application. In catalytic processes, the tin atom often plays a crucial role in facilitating the reaction by coordinating with other reactants and intermediates. The molecular targets and pathways involved can vary widely, but the tin atom’s ability to form stable bonds with carbon and other elements is a key factor in its reactivity .

Comparison with Similar Compounds

Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane can be compared with other organotin compounds, such as:

    Tributyltin chloride: A commonly used organotin compound with similar reactivity but different applications.

    Triphenyltin hydride: Another organotin compound used in organic synthesis and catalysis.

    Tetrabutyltin: A simpler organotin compound with four butyl groups attached to the tin atom.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications compared to other organotin compounds .

Properties

CAS No.

820964-77-0

Molecular Formula

C34H62Sn

Molecular Weight

589.6 g/mol

IUPAC Name

tributyl-(2-heptyl-5-non-1-en-2-ylphenyl)stannane

InChI

InChI=1S/C22H35.3C4H9.Sn/c1-4-6-8-10-12-14-20(3)22-18-16-21(17-19-22)15-13-11-9-7-5-2;3*1-3-4-2;/h16,18-19H,3-15H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

UXYWHBMQPVNOBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C=C(C=C1)C(=C)CCCCCCC)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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